Acetic acid, amino(diethoxyphosphinyl)-, methyl ester

Beschreibung

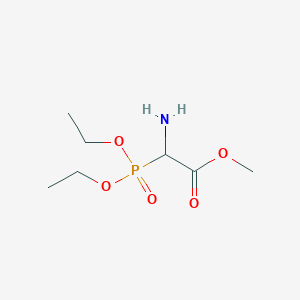

Chemical Structure and Properties The compound "Acetic acid, amino(diethoxyphosphinyl)-, methyl ester" (CAS No.: [Not explicitly provided in evidence]) features a unique hybrid structure combining amino, phosphinyl, and ester functionalities. Its molecular formula is inferred as C₇H₁₆NO₅P based on analogs like "Acetic acid, amino(diethoxyphosphinyl)-, phenylmethyl ester" (CAS 52039-22-2) . The amino group (-NH₂) and diethoxyphosphinyl moiety (-PO(OEt)₂) are attached to the α-carbon of the acetic acid backbone, with a methyl ester (-COOMe) at the carboxylic acid terminus. This structure confers reactivity in peptide coupling, enzyme inhibition, and organocatalysis.

Eigenschaften

IUPAC Name |

methyl 2-amino-2-diethoxyphosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c1-4-12-14(10,13-5-2)6(8)7(9)11-3/h6H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDHWNIHAWQDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)OC)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463393 | |

| Record name | Acetic acid, amino(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-77-6 | |

| Record name | Acetic acid, amino(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate can be synthesized through various methods. . The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Catalyst: Base such as triethylamine or sodium hydride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form phosphonate esters.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted amino phosphonates .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₇H₁₆NO₅P

- Molecular Weight : 197.18 g/mol

- CAS Number : 50917-77-6

The compound features a phosphinyl group that enhances its reactivity and interaction with biological systems. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Chemical Synthesis

Acetic acid, amino(diethoxyphosphinyl)-, methyl ester serves as a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful in the preparation of phosphonates and other phosphorous-containing derivatives. These derivatives are often employed in the synthesis of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that phosphorous-containing compounds can possess antimicrobial activity. Acetic acid, amino(diethoxyphosphinyl)-, methyl ester has been tested against various bacterial strains, indicating potential use in developing new antibiotics.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property can be harnessed for therapeutic applications, particularly in diseases where enzyme regulation is crucial.

Pharmacological Applications

The pharmacological implications of acetic acid, amino(diethoxyphosphinyl)-, methyl ester are broad:

- Anti-Cancer Research : Some studies suggest that compounds with phosphorous moieties can influence cancer cell proliferation and apoptosis. Acetic acid, amino(diethoxyphosphinyl)-, methyl ester is being explored for its potential anti-cancer properties through mechanisms such as inducing cell cycle arrest or promoting apoptosis in tumor cells.

- Neuroprotective Effects : Preliminary research indicates that this compound might offer neuroprotective benefits. It could be investigated for its ability to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of acetic acid, amino(diethoxyphosphinyl)-, methyl ester revealed its efficacy against several gram-positive and gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent.

Case Study 2: Enzyme Inhibition

In vitro assays showed that acetic acid, amino(diethoxyphosphinyl)-, methyl ester inhibited the activity of certain enzymes linked to metabolic disorders. This inhibition was dose-dependent and highlighted the compound's potential for therapeutic applications in managing conditions like diabetes and obesity.

Wirkmechanismus

The mechanism of action of methyl 2-amino-2-(diethoxyphosphoryl)acetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Reactivity and Functional Group Influence

- Phosphinyl Group: The diethoxyphosphinyl moiety enhances nucleophilicity at the α-carbon, enabling Horner-Wadsworth-Emmons (HWE) olefination. However, the amino group in the target compound introduces steric hindrance, reducing reactivity compared to non-amino analogs like Methyl Diethylphosphonoacetate .

- Ester Group : Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters (e.g., CAS 867-13-0) under basic conditions due to lower steric hindrance .

Biologische Aktivität

Acetic acid, amino(diethoxyphosphinyl)-, methyl ester, often referred to as a phosphonic acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an acetic acid moiety and a diethoxyphosphinyl group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

Chemical Structure

The chemical structure of acetic acid, amino(diethoxyphosphinyl)-, methyl ester can be represented as follows:

This structure indicates the presence of both an amino group and a phosphonic acid derivative, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Its phosphonic acid group is known for inhibiting enzymes involved in metabolic processes, particularly those related to nucleotide synthesis and signal transduction pathways.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have shown that phosphonic acid derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

-

Anticancer Properties :

- Research indicates that compounds similar to acetic acid, amino(diethoxyphosphinyl)-, methyl ester can induce apoptosis in cancer cells. This is likely due to their ability to inhibit specific kinases involved in cell proliferation and survival.

-

Neuroprotective Effects :

- There is emerging evidence that phosphonic acid derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of several phosphonic acid derivatives demonstrated that acetic acid, amino(diethoxyphosphinyl)-, methyl ester exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting a strong potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines showed that treatment with acetic acid, amino(diethoxyphosphinyl)-, methyl ester led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting the compound's potential as an anticancer therapeutic.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phosphonic acid derivatives. Modifications to the diethoxyphosphinyl group have been shown to enhance biological activity significantly. For example:

- Substituting the ethoxy groups with longer alkyl chains increased lipophilicity and improved cellular uptake.

- The introduction of additional functional groups has been correlated with increased potency against specific cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.